![molecular formula C26H24FNO5 B194416 Atorvastatin Epoxy Tetrahydrofuran Impurity CAS No. 873950-19-7](/img/structure/B194416.png)
Atorvastatin Epoxy Tetrahydrofuran Impurity
Overview
Description
Atorvastatin Epoxy Tetrahydrofuran Impurity is an impurity isolated from the oxidative degradation products of Atorvastatin . It is a byproduct of the synthesis process . The molecular formula is C26H24FNO5 and the molecular weight is 449.47 .
Molecular Structure Analysis
The molecular structure of Atorvastatin Epoxy Tetrahydrofuran Impurity is represented by the formula C26H24FNO5 . The SMILES representation isCC(C)C1(O)OC(O)(c2ccc(F)cc2)C3(OC13C(=O)Nc4ccccc4)c5ccccc5
. Physical And Chemical Properties Analysis
Atorvastatin Epoxy Tetrahydrofuran Impurity is a white crystalline powder that is soluble in organic solvents and sparingly soluble in water .Scientific Research Applications
Analytical Testing in Pharmacology
Atorvastatin Epoxy Tetrahydrofuran Impurity: is primarily used in analytical testing within pharmacology to detect, identify, and quantify pharmaceutical impurities . This is crucial for ensuring the purity and safety of medications.
Medicinal Chemistry Research
In medicinal chemistry, this compound serves as a reference material for the structural elucidation and synthesis of related compounds. It aids in understanding the chemical behavior of atorvastatin and its analogs .
Drug Development Process
During the drug development process, Atorvastatin Epoxy Tetrahydrofuran Impurity is utilized in stress testing to determine the degradation profile of atorvastatin, which is essential for establishing the drug’s shelf life and storage conditions .
Analytical Chemistry Applications
This impurity is employed in the development, validation, and transfer of analytical methods. It’s also used in spiking studies to demonstrate the depletion of impurities upon recrystallization, which is a part of process R&D .
Quality Control Measures
In quality control laboratories, the impurity is used to ensure that the final pharmaceutical product complies with the established standards of purity, efficacy, and safety .
Toxicological Studies
The impurity can be used in toxicological studies to assess the safety profile of atorvastatin. It helps in determining the toxicological effects of impurities present in the drug .
Biochemical Research
In biochemical research, Atorvastatin Epoxy Tetrahydrofuran Impurity may be used to study the interaction of atorvastatin with biological targets, which is important for understanding the drug’s mechanism of action at the molecular level .
Clinical Research
Finally, in clinical research, this impurity can be used as a comparator in clinical trials to ascertain the pharmacokinetics, pharmacodynamics, and metabolism of atorvastatin in the human body .
Safety And Hazards
The safety data sheet for Atorvastatin Epoxy Tetrahydrofuran Impurity advises avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
4-(4-fluorophenyl)-2,4-dihydroxy-N,5-diphenyl-2-propan-2-yl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO5/c1-17(2)25(30)24(22(29)28-21-11-7-4-8-12-21)23(32-24,18-9-5-3-6-10-18)26(31,33-25)19-13-15-20(27)16-14-19/h3-17,30-31H,1-2H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEBPPHOMFPLDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2(C(O2)(C(O1)(C3=CC=C(C=C3)F)O)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468493 | |
Record name | AGN-PC-00BH1B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atorvastatin Epoxy Tetrahydrofuran Impurity | |
CAS RN |
873950-19-7 | |
Record name | AGN-PC-00BH1B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Fluorophenyl)-2,4-dihydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo [3.1.0]hexane-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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